molecular formula C12H15NO2 B1335090 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 1022919-86-3

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No.: B1335090
CAS No.: 1022919-86-3
M. Wt: 205.25 g/mol
InChI Key: TXYDLJGQBRAFBU-UHFFFAOYSA-N
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Description

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with an ethyl group at the 2-position and a carboxylic acid group at the 3-position. Tetrahydroisoquinolines are known for their presence in various natural products and their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .

Another approach involves the hydrogenation of isoquinoline derivatives. This method uses hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the isoquinoline to the tetrahydroisoquinoline .

Industrial Production Methods

Industrial production of this compound often involves large-scale Pictet-Spengler reactions. The reaction conditions are optimized to maximize yield and purity, and the process is scaled up using continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Chlorine, bromine

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Dihydroisoquinoline derivatives

    Substitution: Halogenated tetrahydroisoquinolines

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors, enzymes, and proteins. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs) and protein-tyrosine phosphatase 1B (PTP-1B), leading to modulation of metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYDLJGQBRAFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389720
Record name 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022919-86-3
Record name 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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